molecular formula C8H6N2O2S B1298835 3-Methyl-5-nitrobenzoisothiazole CAS No. 35272-19-6

3-Methyl-5-nitrobenzoisothiazole

Cat. No.: B1298835
CAS No.: 35272-19-6
M. Wt: 194.21 g/mol
InChI Key: UUOMNUMWKBVHNG-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzoisothiazole is a heterocyclic compound belonging to the family of isothiazole derivatives. It is characterized by a yellow crystalline solid form and is soluble in organic solvents. The compound has a molecular formula of C8H6N2O2S and a molecular weight of 194.21 g/mol . It has been extensively studied for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrobenzoisothiazole can be synthesized from 2-chloro-5-nitroacetophenone. The synthesis involves a series of reactions including nitration and cyclization . The nitration reaction typically employs nitric acid or a sulfuric-nitric acid mixture as the nitrating agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in a sealed, dry environment at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitrobenzoisothiazole undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Methyl-5-nitrobenzoisothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrobenzoisothiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-nitrobenzoisothiazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-5-nitro-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMNUMWKBVHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355694
Record name 3-Methyl-5-nitrobenzoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35272-19-6
Record name 3-Methyl-5-nitrobenzoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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